BMS-599626 Hydrochloride, also known as AC480 Hydrochloride, is a small molecule under investigation for its potential antineoplastic activity . This section will delve into its properties and applications relevant to scientific research.
BMS-599626 Hydrochloride acts as a selective inhibitor of HER family tyrosine kinases, particularly HER1 (EGFR), HER2, and HER4 . It achieves this by targeting the ATP binding pocket of HER1 and HER4 in an ATP-competitive manner, while exhibiting ATP-noncompetitive inhibition against HER2 . Studies have shown its potency with IC50 values of 20 nM and 30 nM for HER1 and HER2, respectively . HER4 inhibition is less potent, with an IC50 of 190 nM . This selectivity minimizes the effect on other signaling pathways mediated by kinases like VEGFR2, c-Kit, Lck, and MEK .
By inhibiting HER kinases, BMS-599626 Hydrochloride disrupts a crucial growth and survival pathway in tumor cells. Research has demonstrated its ability to suppress the proliferation of cancer cells that rely on HER1/HER2 signaling for growth . Studies have shown inhibition of receptor autophosphorylation and MAPK phosphorylation, essential steps in HER signaling, within these cells . Examples include Sal2 breast cancer cells expressing a HER2 fusion protein .
Further research suggests that BMS-599626 Hydrochloride might enhance the effectiveness of radiotherapy . However, the underlying mechanisms and the efficacy of this combination therapy require further investigation.
The compound [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride is a complex organic molecule characterized by multiple functional groups and a unique structural framework. It features a morpholine ring, an indazole moiety, and a pyrrolo-triazine core, which contribute to its potential biological activities. The presence of the fluorophenyl group may enhance its lipophilicity and bioavailability, making it an interesting candidate for pharmaceutical applications.
BMS-599626 Hydrochloride acts as a dual inhibitor of HER1 and HER2 receptors []. These receptors are tyrosine kinases that play a crucial role in cell growth, proliferation, and survival. By binding to the ATP-binding pocket of these receptors, BMS-599626 Hydrochloride prevents them from signaling downstream pathways that promote tumor growth []. Studies have shown that the compound effectively inhibits the proliferation of tumor cells that are dependent on HER1/HER2 signaling [].
These reactions are essential for modifying the compound's structure to optimize its biological activity or for synthesizing derivatives.
Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the biological activities based on its chemical structure .
The synthesis of this compound can involve several steps:
Each step requires careful optimization to ensure high yields and purity.
This compound could have various applications in:
Interaction studies involving this compound would typically focus on:
These studies are crucial for understanding how this compound behaves in biological systems and its therapeutic potential.
Several compounds share structural similarities with [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride, including:
Compound Type | Biological Activity | Structural Features |
---|---|---|
Indazole Derivatives | Anticancer | Aromatic ring; nitrogen heterocycles |
Pyrrolo[2,1-f][1,2,4]triazin | Antiviral; anticancer | Multi-cyclic structure; nitrogen-rich |
Morpholine-Based Compounds | Neuroprotective; antimicrobial | Ether-like properties; basic nitrogen |
This comparison highlights how the unique combination of functional groups in [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride may confer distinct biological properties compared to its analogs.